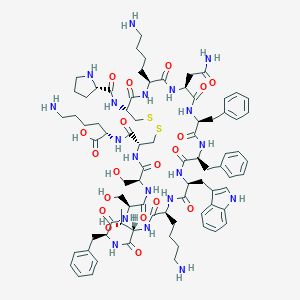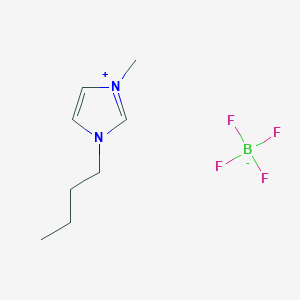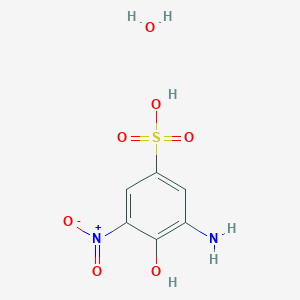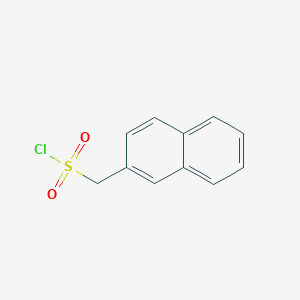
AIDA
Descripción general
Descripción
Aida is a synthetic compound that has been developed to help scientists and researchers study the effects of various biological processes on living organisms. This compound is a small molecule that can easily be absorbed into cells, allowing for the study of the effects of certain drugs and compounds on the body. This compound is a versatile compound that has been used in a variety of scientific research applications, from in vivo to in vitro. In
Aplicaciones Científicas De Investigación
Dinámica de la Investigación y AIDA
- Los investigadores han utilizado this compound para analizar tendencias en la academia y la industria . Proporciona información sobre cómo los temas de investigación captan la atención, mantienen el interés e impulsan la acción.
Marketing Digital en la Era this compound
- En la era digital, this compound sigue siendo relevante. Escritores y mercadólogos exploran sus aplicaciones para promover productos de manera efectiva .
Mecanismo De Acción
- By disrupting this pathway, Aida functions as a proventralization factor, influencing embryonic patterning .
- This compound’s interaction with Axin affects multiple signaling pathways, including transforming growth factor-β, JNK, and p53 pathways .
Target of Action:
Mode of Action:
Biochemical Pathways:
Action Environment:
Propiedades
IUPAC Name |
1-amino-2,3-dihydroindene-1,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c12-11(10(15)16)4-3-6-5-7(9(13)14)1-2-8(6)11/h1-2,5H,3-4,12H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTPKMWNRWCNLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C1C=C(C=C2)C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870100 | |
| Record name | 1-amino-2,3-dihydro-1H-indene-1,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
168560-79-0 | |
| Record name | 1-Aminoindan-1,5-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168560-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aminoindan-1,5-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168560790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-amino-2,3-dihydro-1H-indene-1,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the AIDA-1 protein interact with its target, and what are the downstream effects?
A1: this compound-1 preferentially binds to the GluN2B subunit of NMDA receptors (NMDARs) and interacts with the adaptor protein Ca2+/calmodulin-dependent serine protein kinase and kinesin KIF17. [] This interaction facilitates the transport of GluN2B-containing NMDARs from the endoplasmic reticulum (ER) to synapses. [] Consequently, this compound-1 regulates NMDAR subunit composition at synapses, influencing synaptic NMDAR function and plasticity. []
Q2: What happens in the absence of this compound-1 protein?
A2: this compound-1 conditional knock-out (cKO) mice exhibit decreased GluN2B-mediated and increased GluN2A-mediated synaptic transmission. [] These mice show reduced GluN2B protein levels and elevated GluN2A levels at hippocampal synaptic junctions. [] Furthermore, NMDAR-dependent plasticity is impaired in this compound-1 cKO mice. []
Q3: What is the significance of this compound-1's role in synaptic NMDAR function?
A3: this compound-1's regulation of GluN2B transport and synaptic NMDAR subunit composition is critical for NMDAR plasticity. [] Dysregulation of this compound-1 function, possibly through genetic factors like ANKS1B mutations, might contribute to neuropsychiatric conditions like schizophrenia by disrupting NMDAR signaling and plasticity. []
Q4: What is the role of the this compound-I adhesin in the pathogenesis of porcine enteric diseases?
A4: this compound-I, primarily found in Escherichia coli, is an adhesin implicated in diffuse adherence. While prevalent in porcine E. coli isolates from diarrheal cases, its exact role in pathogenesis remains unclear. [] Studies using a mutant strain with a partially deleted This compound gene, responsible for encoding this compound-I, revealed that the presence of this compound-I was essential for the development of diarrhea in infected piglets. []
Q5: What is known about the structure of this compound-I and its receptors?
A5: this compound-I is an acidic protein with five isoforms and a molecular weight of 100 kDa, similar to its human counterpart. [] It shows high amino acid homology (78-87%) with the this compound-I adhesin from a human E. coli isolate. [] Research has identified two potential this compound-I binding proteins in porcine intestinal mucus: a 65 kDa protein and a 120 kDa protein. [] The 120 kDa protein potentially matches DNA damage binding protein, splicing factor 3b, and an IgG Fc binding protein. []
Q6: Is proteolytic processing crucial for the functionality of this compound-I?
A6: this compound-I, like many autotransporter proteins, undergoes proteolytic processing after translocation across the outer membrane. [] While the exact cleavage mechanism remains unclear, studies using an uncleavable point mutant of this compound-I revealed no significant difference in adhesion, autoaggregation, biofilm formation, or invasion of epithelial cells compared to the wild-type. [] This suggests that proteolytic processing might not be essential for the functionality of this compound-I. []
Q7: What is this compound in the context of diabetes research?
A7: this compound stands for an interactive educational diabetes simulator, a freeware computer program designed for educational purposes in diabetes management. [, , , ] It allows users to simulate plasma insulin and blood glucose profiles, aiding in understanding diabetes and treatment strategies. [, , , ] this compound has been used in research to evaluate its effectiveness as a teaching tool for patients, healthcare professionals, and students. [, ]
Q8: What is this compound in the context of asteroid impact hazard mitigation?
A8: this compound, short for Asteroid Impact & Deflection Assessment, represents a collaborative project between ESA and NASA to demonstrate asteroid deflection using a kinetic impactor. [, ] The mission targets the binary asteroid Didymos. [, ] The DART (Double Asteroid Redirection Test) spacecraft, developed by NASA, will impact the smaller Didymos secondary, aiming to alter its trajectory. [, ] Meanwhile, ESA's AIM (Asteroid Impact Mission) will rendezvous with Didymos to study the impact's effects. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoic acid](/img/structure/B68383.png)






![5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B68395.png)



